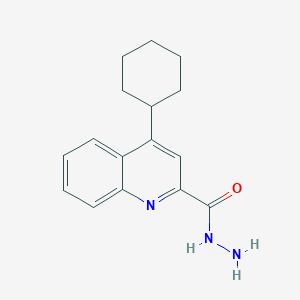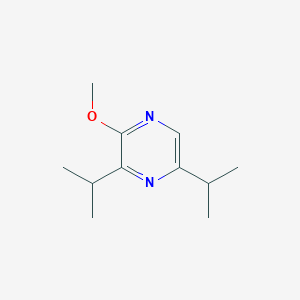![molecular formula C18H12ClNO2 B14226101 4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione CAS No. 830926-29-9](/img/structure/B14226101.png)
4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione is a synthetic organic compound belonging to the class of carbazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the carbazole core, followed by chlorination and methylation steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: The parent compound of 4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione, known for its wide range of biological activities.
4-Chloro-3,5-dimethylcarbazole: A closely related compound with similar chemical properties.
6,11-Dioxo-5H-benzo[b]carbazole:
Uniqueness
This compound is unique due to the presence of both chloro and methyl groups on the carbazole core, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potency and selectivity as a bioactive molecule, making it a valuable compound for further research and development.
Propiedades
Número CAS |
830926-29-9 |
|---|---|
Fórmula molecular |
C18H12ClNO2 |
Peso molecular |
309.7 g/mol |
Nombre IUPAC |
4-chloro-3,5-dimethylbenzo[b]carbazole-6,11-dione |
InChI |
InChI=1S/C18H12ClNO2/c1-9-7-8-12-13-16(20(2)15(12)14(9)19)18(22)11-6-4-3-5-10(11)17(13)21/h3-8H,1-2H3 |
Clave InChI |
QIIVBRVXAIVELV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C3=C(N2C)C(=O)C4=CC=CC=C4C3=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Difluoro-4-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14226029.png)
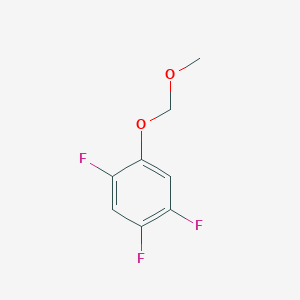

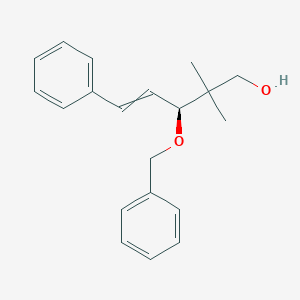
![N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14226059.png)
![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)
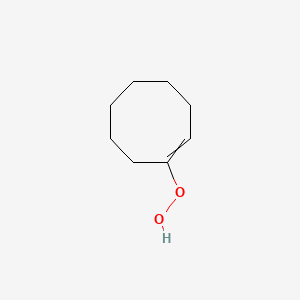

amino]-3-methyl,(2R)-](/img/structure/B14226079.png)
